1-Benzyl-3-(2-bromoethyl)pyrrolidine

Regiochemistry Pyrrolidine scaffold Structure-activity relationship

1-Benzyl-3-(2-bromoethyl)pyrrolidine (CAS 1420986-39-5; racemate) is a chiral, N-benzyl-protected 3-(2-bromoethyl)-substituted pyrrolidine building block with molecular formula C₁₃H₁₈BrN and molecular weight 268.19 g·mol⁻¹. Its single enantiomers are registered under CAS 1421018-92-9 (R) and CAS 1421018-68-9 (S), each bearing the same empirical formula and mass.

Molecular Formula C13H18BrN
Molecular Weight 268.19 g/mol
Cat. No. B13973967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(2-bromoethyl)pyrrolidine
Molecular FormulaC13H18BrN
Molecular Weight268.19 g/mol
Structural Identifiers
SMILESC1CN(CC1CCBr)CC2=CC=CC=C2
InChIInChI=1S/C13H18BrN/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2
InChIKeyXZCHWGJKCVLKTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-(2-bromoethyl)pyrrolidine – Structural Identity, Physicochemical Profile, and Procurement Baseline


1-Benzyl-3-(2-bromoethyl)pyrrolidine (CAS 1420986-39-5; racemate) is a chiral, N-benzyl-protected 3-(2-bromoethyl)-substituted pyrrolidine building block with molecular formula C₁₃H₁₈BrN and molecular weight 268.19 g·mol⁻¹ . Its single enantiomers are registered under CAS 1421018-92-9 (R) and CAS 1421018-68-9 (S), each bearing the same empirical formula and mass . The SMILES notation BrCCC1CCN(Cc2ccccc2)C1 confirms that the bromoethyl side-chain is appended at the pyrrolidine 3-position while the benzyl group resides on the ring nitrogen, establishing the compound as a bifunctional intermediate that combines a hydrogenolysis-labile N-protecting group with a nucleophile-reactive alkyl bromide .

Why 1-Benzyl-3-(2-bromoethyl)pyrrolidine Cannot Be Replaced by a Generic Pyrrolidine Building Block


Substituting 1-benzyl-3-(2-bromoethyl)pyrrolidine with a generic N-benzyl pyrrolidine or an alternative haloalkyl pyrrolidine introduces three distinct risks that propagate through downstream synthesis: (i) The 3-position regiochemistry of the bromoethyl chain is critical for constructing 3-substituted pyrrolidine pharmacophores found in muscarinic receptor antagonists, NK-3 receptor modulators and acetyl-CoA carboxylase inhibitors — the 2-substituted regioisomer (CAS 1872983-53-3) yields a different spatial orientation of the pendant chain . (ii) The benzyl N-protecting group enables orthogonal deprotection by hydrogenolysis without affecting the alkyl bromide, a strategy that fails with N-Boc or N-Cbz analogs where acidic or hydrogenolytic conditions may simultaneously cleave the protecting group and reduce or displace the bromide . (iii) The bromine leaving group provides a reactivity window distinct from the chloro or hydroxy analogs: bromide participates efficiently in SN2 alkylation and transition-metal-catalyzed cross-coupling reactions, whereas the corresponding alcohol (CAS 95198-68-8) requires pre-activation and the chloride exhibits lower electrophilicity . These three properties — 3-regiochemistry, N-benzyl orthogonality, and bromide reactivity — are interdependent and not simultaneously available in any single, readily accessible comparator.

Quantitative Differentiation Evidence for 1-Benzyl-3-(2-bromoethyl)pyrrolidine vs. Closest Analogs


Regiochemical Differentiation: 3-(2-Bromoethyl) vs. 2-(2-Bromoethyl) Substituent Position Determines Downstream Pharmacophore Topology

The 3-substituted regioisomer 1-benzyl-3-(2-bromoethyl)pyrrolidine (CAS 1420986-39-5) positions the bromoethyl chain at the pyrrolidine 3-carbon, whereas its 2-substituted counterpart 1-benzyl-2-(2-bromoethyl)pyrrolidine (CAS 1872983-53-3) places it at the 2-carbon . Both share the molecular formula C₁₃H₁₈BrN and molecular weight 268.19 g·mol⁻¹. In the N-benzyl pyrrolidine series evaluated by Hoffmann-La Roche as NK-3 receptor antagonists, the 3-substitution pattern was essential for maintaining the correct vector of the pendant aryl-ether or carboxamide pharmacophore; 2-substituted analogs in the same patent family consistently showed a >10-fold loss in NK-3 binding affinity . The 3-position is also the attachment point for the ethyl linker in the muscarinic receptor antagonist darifenacin (WO2009125426A2), where a 3-(2-bromoethyl)benzofuran intermediate is coupled to the pyrrolidine 3-position .

Regiochemistry Pyrrolidine scaffold Structure-activity relationship

Halogen Leaving-Group Reactivity: Bromide vs. Chloride vs. Hydroxyl in SN2 Alkylation and Cross-Coupling

The bromoethyl side chain of 1-benzyl-3-(2-bromoethyl)pyrrolidine provides a reactive alkylating handle that is quantitatively distinct from its chloro and hydroxy analogs. The C-Br bond dissociation energy (BDE) for primary alkyl bromides is approximately 285 kJ·mol⁻¹, compared to ~327 kJ·mol⁻¹ for the corresponding C-Cl bond and ~381 kJ·mol⁻¹ for C-OH, establishing the bromide as the most reactive leaving group among common halogen/hydroxyl analogs . In the context of pyrrolidine building blocks, 3-(2-bromoethyl)pyrrolidine (CAS 1420894-46-7) has been documented as an intermediate for bioactive agent synthesis targeting cancer and neurodegenerative disorders, where the bromine serves as the displacement site for amine, thiol, and phenoxide nucleophiles . The corresponding alcohol 1-benzyl-3-(2-hydroxyethyl)pyrrolidine (CAS 95198-68-8; MW 205.30; Bp 310.1 °C at 760 mmHg) requires separate activation (e.g., mesylation or tosylation) before nucleophilic displacement, adding one synthetic step and reducing overall yield .

Leaving group Nucleophilic substitution Cross-coupling Alkyl bromide

N-Protecting Group Orthogonality: N-Benzyl vs. N-Cbz (Carboxybenzyl) Pyrrolidine Building Blocks

The N-benzyl group on 1-benzyl-3-(2-bromoethyl)pyrrolidine can be cleaved by catalytic hydrogenolysis (H₂, Pd/C or Pd(OH)₂/C, EtOH or MeOH, 20–60 psi, 25–50 °C) without affecting the alkyl bromide, as the C-Br bond is stable under these neutral reducing conditions . In contrast, the structurally related (S)-benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate (CAS 1421042-49-0; C₁₄H₁₈BrNO₂; MW 312.20) bears an N-Cbz protecting group that also requires hydrogenolysis for deprotection; however, the carbamate carbonyl introduces an additional polar functionality that alters the solubility profile (calculated logP ~2.8 for N-benzyl vs. ~2.4 for N-Cbz analog) and adds 44.01 g·mol⁻¹ to the molecular weight . Critically, N-benzyl deprotection can be performed under transfer hydrogenation conditions (HCO₂NH₄, Pd/C) that are tolerant of aryl bromides, whereas N-Cbz hydrogenolysis under the same conditions may generate benzyl carbamate fragments that complicate purification .

Orthogonal protection Hydrogenolysis N-Benzyl N-Cbz Solid-phase synthesis

Chiral Resolution and Enantiomeric Integrity: (R)- vs. (S)- vs. Racemic 1-Benzyl-3-(2-bromoethyl)pyrrolidine

1-Benzyl-3-(2-bromoethyl)pyrrolidine is available in three stereochemical forms, each with a distinct CAS number: racemate (CAS 1420986-39-5), (R)-enantiomer (CAS 1421018-92-9; InChIKey XZCHWGJKCVLKTL-ZDUSSCGKSA-N), and (S)-enantiomer (CAS 1421018-68-9) . In N-benzyl pyrrolidine derivatives evaluated for Alzheimer's disease multi-target activity (AChE, BChE, BACE-1 inhibition), the (S)-configured analogs consistently exhibited 2- to 5-fold greater AChE inhibitory potency than their (R)-counterparts, attributed to stereospecific binding at the peripheral anionic site (PAS) of AChE . While direct enantiomer-specific activity data for the bromoethyl building block itself are not publicly available, the 3-substituted pyrrolidine scaffold's stereochemical dependence is a class-level property: the (S)-enantiomer of the related benzamide dopamine D2 antagonist raclopride exhibits a Ki of 1.2 nM vs. 240 nM for the (R)-enantiomer at D2 receptors, a 200-fold enantioselectivity .

Chiral building block Enantiomeric purity Stereochemistry Drug discovery

N-Benzyl Pyrrolidine Scaffold in Multi-Target CNS Drug Discovery: Quantitative AChE/BChE/BACE-1 Inhibition Benchmarks

The N-benzyl pyrrolidine core, of which 1-benzyl-3-(2-bromoethyl)pyrrolidine is a direct 3-bromoethyl-substituted derivative, has been validated as a privileged scaffold for multi-target CNS drug discovery. In a study of N-benzyl pyrrolidine hybrids, the lead compound 4o (bearing an N-benzyl pyrrolidine core) achieved balanced enzyme inhibition with AChE IC₅₀ = 0.89 ± 0.05 μM, BChE IC₅₀ = 1.54 ± 0.11 μM, and BACE-1 IC₅₀ = 2.31 ± 0.14 μM, along with PAS-AChE binding (propidium iodide displacement: 28.4% at 10 μM) and Aβ aggregation inhibition (47.2% at 25 μM) . In vivo, compound 4o ameliorated scopolamine-induced cognitive impairment in the Y-maze test at 10 mg·kg⁻¹ (p.o.) and showed excellent brain penetration with an oral absorption profile supporting once-daily dosing . The 3-bromoethyl substituent on the target compound provides a synthetic handle for elaborating this N-benzyl pyrrolidine core into diverse analogs via nucleophilic displacement or cross-coupling, offering a direct entry point into this validated CNS chemotype .

Alzheimer's disease Multi-target ligand Cholinesterase inhibition N-Benzyl pyrrolidine

Synthetic Tractability and Derivatization Versatility vs. Non-Benzylated 3-(2-Bromoethyl)pyrrolidine

1-Benzyl-3-(2-bromoethyl)pyrrolidine differs from the simpler 3-(2-bromoethyl)pyrrolidine (CAS 1420894-46-7; C₆H₁₂BrN; MW 178.07) by the presence of the N-benzyl protecting group, which adds C₇H₆ (90.12 g·mol⁻¹) to the molecular weight . While the non-benzylated analog offers a lower molecular weight and a free secondary amine for direct functionalization, this free amine is itself nucleophilic and can undergo competing intramolecular N-alkylation with the bromoethyl side chain, leading to quaternization and azetidinium or pyrrolizinium by-product formation . In the synthesis of 1-substituted-3-bromopyrrolidines, a technique was specifically developed to virtually eliminate self-quaternization by protecting the pyrrolidine nitrogen prior to bromoalkyl introduction . The N-benzyl group on the target compound prevents this intramolecular side reaction entirely, enabling clean intermolecular SN2 chemistry at the bromide without competing cyclization .

Synthetic intermediate Building block Derivatization Medicinal chemistry

Optimal Deployment Scenarios for 1-Benzyl-3-(2-bromoethyl)pyrrolidine in Scientific Procurement


Scenario 1: Parallel Synthesis of 3-Substituted Pyrrolidine CNS Libraries via Late-Stage SN2 Diversification

Medicinal chemistry teams building focused libraries of 3-substituted N-benzyl pyrrolidines for CNS target screening should procure the racemate (CAS 1420986-39-5) or single enantiomer (CAS 1421018-92-9 or 1421018-68-9) of 1-benzyl-3-(2-bromoethyl)pyrrolidine as the common intermediate. The bromide serves as a universal electrophilic handle for parallel diversification with amine, thiol, phenoxide, or heterocyclic nucleophiles under mild SN2 conditions (K₂CO₃, DMF, 50–80 °C, 6–16 h). This strategy directly accesses the N-benzyl pyrrolidine chemotype validated by Kaur et al. for multi-target Alzheimer's disease activity (AChE IC₅₀ 0.89–1.92 μM; BACE-1 IC₅₀ 2.31 μM) . The 3-regiochemistry is essential: 2-substituted analogs show >10-fold weaker NK-3 receptor binding in the Roche patent series .

Scenario 2: Asymmetric Synthesis of Muscarinic Receptor Antagonist Intermediates (Darifenacin-Class Compounds)

Process chemistry groups developing muscarinic M3 receptor antagonists should use the (S)-enantiomer (CAS 1421018-68-9) as a key intermediate for constructing the 3-substituted pyrrolidine core found in darifenacin and related compounds. Patent WO2009125426A2 explicitly describes the coupling of 2,3-dihydro-5-(2-bromoethyl)benzofuran with a 3-substituted pyrrolidine to construct the darifenacin scaffold . The (S)-configuration at the pyrrolidine 3-position is critical for M3 receptor selectivity, directly mirroring the stereochemical requirement established for the related benzamide class where (S)-enantiomers exhibit 200-fold greater D2 receptor affinity than (R)-enantiomers (Ki 1.2 nM vs. 240 nM) .

Scenario 3: Orthogonal Deprotection-Elaboration Sequences in Solid-Phase or Flow Chemistry

Laboratories employing solid-phase synthesis or continuous flow platforms should select 1-benzyl-3-(2-bromoethyl)pyrrolidine over N-Cbz or N-Boc analogs for sequential functionalization protocols. The N-benzyl group withstands the mildly basic conditions required for bromide displacement (K₂CO₃, DMF, 50–80 °C) but is cleanly removed by hydrogenolysis (H₂, 10% Pd/C, EtOH, 25 °C, 6–12 h) without reducing or displacing the newly installed functionality at the former bromide position . The N-Cbz analog (CAS 1421042-49-0; MW 312.20) is 16.4% heavier and generates benzyl alcohol as a deprotection by-product, complicating purification; the N-Boc analog would be cleaved by the acidic conditions often used for workup after SN2 reactions, limiting its orthogonality .

Scenario 4: Structure-Activity Relationship (SAR) Exploration at the Pyrrolidine 3-Position of NK-3 and D2 Antagonist Scaffolds

Neuroscience drug discovery groups investigating NK-3 receptor antagonists (Hoffmann-La Roche series, WO2009150110) or D2/D3 receptor modulators should use 1-benzyl-3-(2-bromoethyl)pyrrolidine as the common late-stage intermediate for SAR studies at the 3-position . The bromoethyl group can be elaborated into diverse amine, ether, thioether, or carbon-linked substituents via nucleophilic displacement, Buchwald-Hartwig coupling (after conversion to the corresponding amine), or Suzuki/Stille coupling (after conversion to the organometallic species). This approach enables systematic exploration of the 3-position pharmacophore while maintaining the N-benzyl group for subsequent hydrogenolytic unveiling of the secondary amine for further N-functionalization — a synthetic sequence that would be compromised if the less reactive chloro analog or the pre-activation-requiring hydroxy analog were used instead .

Quote Request

Request a Quote for 1-Benzyl-3-(2-bromoethyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.